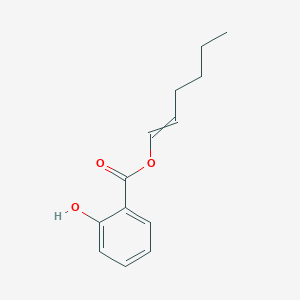
Hex-1-en-1-yl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-en-1-yl 2-hydroxybenzoate is an organic compound with the molecular formula C13H16O3. It is a derivative of salicylic acid, where the hydroxyl group is esterified with hex-1-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hex-1-en-1-yl 2-hydroxybenzoate typically involves the esterification of salicylic acid with hex-1-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Salicylic Acid+Hex-1-en-1-olAcid CatalystHex-1-en-1-yl 2-hydroxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Hex-1-en-1-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-1-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the salicylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Hex-1-en-1-yl alcohol.
Substitution: Alkylated salicylic acid derivatives.
Scientific Research Applications
Hex-1-en-1-yl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the formulation of topical medications.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Hex-1-en-1-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The hex-1-en-1-yl group may also contribute to the compound’s overall biological activity by enhancing its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Hex-1-en-1-yl 2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Another ester derivative of salicylic acid, used in the fragrance industry.
Propyl 2-hydroxybenzoate: Known for its use as a preservative in pharmaceuticals and cosmetics.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to methyl or ethyl esters enhances its lipophilicity, making it more suitable for certain applications in drug delivery and industrial formulations.
Properties
CAS No. |
177696-82-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
hex-1-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-10,14H,2-4H2,1H3 |
InChI Key |
XOYYHTTVCNEROD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















